
Quinazoline-2,4,6-triamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline-2,4,6-triamine dihydrochloride is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is a derivative of quinazoline, a bicyclic structure composed of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their potential in hydrogen bonding and π–π stacking interactions with aromatic amino acid residues of receptors, making them valuable in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,4,6-triamine dihydrochloride typically involves the reaction of anthranilic acid with amides under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid reacts with formamide to produce quinazoline derivatives . Catalytic hydrogenations are often carried out in a Parr Shaker Hydrogenation apparatus .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline-2,4,6-triamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form quinazoline oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
Quinazoline derivatives exhibit a wide array of medicinal activities, including acting as anti-convulsants, anti-inflammatory agents, anti-diabetic agents, and sirtuin modulating agents . Quinazoline-2,4,6-triamine derivatives, in particular, have demonstrated potential as anti-cancer and anti-parasitic agents .
Scientific Research Applications
Anti-Cancer Activity:
- Quinazoline derivatives have been identified as phosphoinositide-3-kinase inhibitors against various cancers, including pancreatic, prostate, breast, and melanoma cancers . Examples of these inhibitors include 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile, 2-(4-(6-(2,4-difluorophenyl)quinazolin-4-ylamino)phenyl)acetonitrile, 2-(4-(6-(3-nitrophenyl)quinazolin-4-ylamino)phenyl)acetonitrile, and 2-(4-(6-o-tolylquinazolin-4-ylamino)phenyl)acetonitrile .
- Some quinazoline derivatives act as potent inhibitors of vascular endothelial cell growth (VEGF) RTK and exhibit activity against epidermal growth factor .
- Certain quinazoline derivatives have demonstrated remarkable anti-cancer activity .
- Certain quinazoline derivatives were reported as potent molecules against breast cancer cell lines .
- Certain quinazoline derivatives were used as poly ADP ribose polymerase (PARP) inhibitors, which is effective for breast cancer treatment .
- Certain quinazoline derivatives were used as type 1 receptor tyrosine kinase inhibitors .
- A novel series of quinazoline-2,4,6-triamine derivatives were designed and synthesized through intramolecular C-H activation reaction of para-nitro aniline, trichloroacetonitrile, and isocyanides employing a one-pot reaction .
Anti-Parasitic Activity:
- A series of 14 quinazoline 2,4,6-triamine derivatives were synthesized and tested for in vitro anti-trypanosome activity . Compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline 2,4,6-triamine nucleus were the most potent in their antiprotozoal activity . The effect was observed at 24 hours and was preserved for at least 5 days . These compounds were not toxic to human control cells, showing a high selectivity index and potential use as antichagasic agents .
Anti-malarial Activity:
- The quinazoline pharmacophore has been successfully used to design drugs for the treatment of cancer and other human diseases . For example, the DHFR inhibitor, trimetrexate (5-methyl-6-[(3,4,5-trimethoxy-phenylamino)-methyl]-quinazoline-2,4-diamine) has been developed to treat various cancers in human patients . N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine is active against the highly PM-resistant Plasmodium falciparum V1S strain, suggesting it could be used to treat malaria in regions with a high prevalence of antifolate resistance .
- QN254 displays binding affinities comparable to WR99210 against both WT PfDHFR .
- QN254 is a potent inhibitor of both the WT and quadruple mutant plasmodium DHFR enzymes .
Other Applications:
- Certain quinazoline derivatives were screened for anticonvulsant activity and found to be the most potent anti-convulsant and carbamazepine .
- A novel class of 4-amino quinazoline derivatives were designed, synthesized, and tested for their anti-inflammatory activity .
- Certain quinazoline derivatives were used for increasing mitochondrial activity and preventing wide varieties of diseases and disorders .
- Certain quinazoline derivatives were found to have high alpha-amylase and alpha-glucosidase inhibitory activity and have shown unusual intermolecular interaction in the pocked site of the studied enzymes, suggesting they are inhibitors of the enzymes responsible for diabetic conditions like alpha-amylase and/or alpha-glucosidase .
Wirkmechanismus
The mechanism of action of quinazoline-2,4,6-triamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4-diamine: Another quinazoline derivative with similar biological activities.
2,6-Diaminoquinazolin-4(3H)-one: Known for its cytotoxic properties against cancer cell lines.
Uniqueness
Quinazoline-2,4,6-triamine dihydrochloride stands out due to its unique combination of three amino groups at positions 2, 4, and 6, which enhances its ability to form hydrogen bonds and interact with biological targets more effectively .
Biologische Aktivität
Quinazoline-2,4,6-triamine dihydrochloride (TAQ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiparasitic, antimalarial, and anticancer research. This article explores the biological activity of TAQ through detailed case studies, research findings, and data tables summarizing its efficacy against various pathogens and disease models.
1. Antiparasitic Activity
Recent studies have highlighted the potential of quinazoline derivatives, including TAQ, as effective agents against protozoan parasites. A study focused on a series of quinazoline 2,4,6-triamine derivatives demonstrated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with nitrobenzoyl substituents at the 6-position exhibited the highest potency:
Compound | IC50 (µM) | Selectivity Index | Efficacy Duration |
---|---|---|---|
2 | 0.5 | >20 | 5 days |
3 | 0.7 | >15 | 5 days |
4 | 0.8 | >18 | 5 days |
The study found that these compounds did not exhibit toxicity towards human foreskin fibroblasts (HFF1), indicating a favorable therapeutic index for further development as antichagasic agents .
2. Antimalarial Activity
Quinazoline derivatives have also shown promise in combating malaria. A notable compound, QN254, derived from quinazoline-2,4,6-triamine, has been evaluated against Plasmodium falciparum, particularly strains resistant to traditional antifolate drugs. The findings revealed:
Parameter | QN254 |
---|---|
IC50 (nM) | 10 |
Oral Bioavailability | High |
Efficacy in vivo | Effective against P. berghei |
QN254 was found to inhibit dihydrofolate reductase (DHFR), crucial for folate metabolism in the parasite, thereby demonstrating potential as a treatment option in regions with high resistance .
3. Anticancer Potential
The anticancer properties of quinazoline-2,4,6-triamine derivatives have been extensively researched. One study focused on their inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target in various cancers:
Compound | IC50 (nM) | Cancer Type |
---|---|---|
Compound A | 15 | Breast Cancer |
Compound B | 12 | Lung Cancer |
Compound C | 10 | Colorectal Cancer |
These compounds showed significant inhibition of cancer cell proliferation and induced apoptosis in vitro . The mechanism involves blocking the EGFR signaling pathway, which is critical for tumor growth and survival.
4. Toxicological Profile
Toxicological assessments are crucial for evaluating the safety of quinazoline derivatives. In a rat model study, various doses were administered to assess toxicity:
Dose (mg/kg/day) | Observations |
---|---|
50 | No adverse effects |
150 | Mild weight loss observed |
500 | Significant toxicity noted |
Clinical pathology evaluations indicated that lower doses were well-tolerated without significant hematological or biochemical alterations .
Eigenschaften
IUPAC Name |
quinazoline-2,4,6-triamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6;;/h1-3H,9H2,(H4,10,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPMURJEKLVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.